molecular formula C22H22N2O3 B2704216 N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034248-83-2

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2704216
CAS No.: 2034248-83-2
M. Wt: 362.429
InChI Key: HZCBMZFHWOJHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide ( 2034248-83-2) is a synthetic small molecule with a molecular formula of C22H22N2O3 and a molecular weight of 362.42 g/mol. This compound features a hybrid structure incorporating furan, pyridine, and oxane (tetrahydro-2H-pyran) pharmacophores, a design strategy often employed in medicinal chemistry to create novel bioactive molecules . The furan ring is a privileged scaffold found in numerous compounds with diverse biological activities, including antitumor agents . Similarly, the fusion of a carboxamide linkage with aromatic and heteroaromatic systems is a common feature in molecules developed for pharmaceutical research, as the amide bond contributes to molecular recognition and stability . This specific structural architecture makes this compound a valuable chemical tool for high-throughput screening and drug discovery programs. Researchers can utilize this compound to explore new chemical space, particularly in developing probes for protein targets such as kinases and other enzymes where such heterocyclic fragments are known to bind. It is available for procurement in quantities ranging from 1 mg to 100 mg . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(10-14-26-15-11-22)18-7-2-1-3-8-18)24-16-17-6-4-12-23-20(17)19-9-5-13-27-19/h1-9,12-13H,10-11,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCBMZFHWOJHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the furan ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways .

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Identification : The compound’s biological target remains unconfirmed. Docking studies against SDH or viral proteases (e.g., Mpro) could clarify its mechanism.
  • Activity Optimization : Modifying the phenyloxane substituent (e.g., introducing halogens or electron-withdrawing groups) may enhance binding affinity, as seen in SDH inhibitors .
  • Contradictions : While X77 targets a viral protease, SDH inhibitors act on fungi, suggesting carboxamides’ broad applicability but necessitating target-specific substituent design.

Biological Activity

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a furan ring, a pyridine moiety, and an oxane carboxamide group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing furan and pyridine rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has highlighted the potential anticancer properties of compounds with furan and pyridine functionalities. A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting that these compounds might induce apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10.5Apoptosis
Compound BMCF-715.0Cell cycle arrest
This compoundA549TBDTBD

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For instance, studies on related compounds have shown that they can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to control groups, suggesting strong antibacterial properties.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound on lung cancer cell lines revealed an IC50 value of 12 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

The biological activity of this compound is likely attributed to multiple mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways.
  • Apoptosis Induction : Through the activation of intrinsic apoptotic pathways.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis or function.

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